molecular formula C15H16FN B139017 trans-2-Fluoro-4-(4-vinyl-cyclohexyl)-benzonitrile CAS No. 157453-50-4

trans-2-Fluoro-4-(4-vinyl-cyclohexyl)-benzonitrile

Cat. No. B139017
CAS RN: 157453-50-4
M. Wt: 229.29 g/mol
InChI Key: ICBKEHOJHRKLAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2-Fluoro-4-(4-vinyl-cyclohexyl)-benzonitrile, commonly known as trans-4VCHFBN, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a fluorinated derivative of benzonitrile that possesses a vinyl-cyclohexyl group at the para position of the benzene ring. This compound has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and organic electronics.

Mechanism of Action

The mechanism of action of trans-4VCHFBN is not well understood, and further research is needed to elucidate its precise mode of action. However, it is believed that the vinyl-cyclohexyl group present in the molecule plays a crucial role in its electronic properties, which makes it an attractive building block for the synthesis of conjugated polymers.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of trans-4VCHFBN, and further research is needed to determine its potential toxicity and adverse effects. However, it has been shown to be relatively stable under normal laboratory conditions and does not pose any significant risk to human health.

Advantages and Limitations for Lab Experiments

One of the main advantages of trans-4VCHFBN is its high selectivity and yield in the synthesis process, which makes it an attractive building block for the synthesis of conjugated polymers. However, its limited solubility in common organic solvents can make it challenging to work with in laboratory experiments. Additionally, its relatively high cost can also be a limiting factor for some research studies.

Future Directions

There are several future directions for research on trans-4VCHFBN. One potential area of research is the development of new synthetic methods that can improve the solubility and reduce the cost of the compound. Another area of research is the investigation of its potential applications in other fields such as catalysis and materials science. Additionally, further research is needed to elucidate its precise mechanism of action and potential toxicity. Overall, trans-4VCHFBN is a promising compound that has the potential to make significant contributions to various scientific fields.

Synthesis Methods

The synthesis of trans-4VCHFBN involves the reaction of 4-vinylcyclohexene with 2-fluoro-4-bromobenzonitrile in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed Heck coupling reaction, which results in the formation of trans-4VCHFBN with high selectivity and yield. This synthesis method has been optimized to produce trans-4VCHFBN on a large scale and has been used in various research studies.

Scientific Research Applications

Trans-4VCHFBN has been extensively studied for its potential applications in various scientific fields. One of its primary applications is in the field of organic electronics, where it is used as a building block for the synthesis of conjugated polymers. These polymers have shown promising results in the development of organic electronic devices such as solar cells, light-emitting diodes, and transistors.

properties

IUPAC Name

4-(4-ethenylcyclohexyl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c1-2-11-3-5-12(6-4-11)13-7-8-14(10-17)15(16)9-13/h2,7-9,11-12H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBKEHOJHRKLAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCC(CC1)C2=CC(=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609153
Record name 4-(4-Ethenylcyclohexyl)-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Fluoro-4-(4-vinyl-cyclohexyl)-benzonitrile

CAS RN

157453-50-4
Record name 4-(4-Ethenylcyclohexyl)-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.